![molecular formula C11H10N2O4 B2531535 4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid CAS No. 926225-08-3](/img/structure/B2531535.png)
4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid
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Overview
Description
“4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid” is a compound with the CAS Number: 926225-08-3 . It has a molecular weight of 234.21 and its molecular formula is C11H10N2O4 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI Code of “4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid” is 1S/C11H10N2O4/c14-9-5-6-10 (15)13 (12-9)8-3-1-7 (2-4-8)11 (16)17/h1-4H,5-6H2, (H,12,14) (H,16,17) . The InChI key is USBCCCWZFZKVJI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid” is a powder at room temperature . The boiling point and other physical and chemical properties are not specified in the available resources .Scientific Research Applications
Synthesis and Luminescence Properties
Research on lanthanide-based coordination polymers assembled from derivatives of benzoic acids has shown their potential for photophysical applications. These compounds, characterized by their aromatic carboxylic acids derivatives, have been investigated for their crystal structures and luminescence properties. The incorporation of benzoic acid derivatives in lanthanide complexes can lead to significant luminescence efficiencies, particularly in solid-state applications, suggesting the relevance of such compounds in developing luminescent materials and sensors (Sivakumar et al., 2011).
Fluorescence Probes for Reactive Oxygen Species
Derivatives of benzoic acid have also been utilized in the development of novel fluorescence probes for detecting highly reactive oxygen species (hROS), such as hydroxyl radicals. These probes, including compounds derived from benzoic acid, selectively react with hROS, showcasing their utility in biological and chemical applications where the detection and differentiation of reactive oxygen species are crucial (Setsukinai et al., 2003).
Advanced Material Synthesis
Benzoic acid derivatives are pivotal in the synthesis of advanced materials, such as coordination polymers and complexes with specific electronic or photophysical properties. These materials are of interest for their potential applications in light-emitting devices, sensors, and as components in molecular electronics. The study and manipulation of electron-donating or electron-withdrawing substituents on benzoic acid derivatives can dramatically influence the photophysical properties of the resultant materials, indicating the versatility and importance of these compounds in material science (Sivakumar et al., 2010).
Safety and Hazards
The safety information available indicates that “4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid” has the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-(3,6-dioxodiazinan-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-9-5-6-10(15)13(12-9)8-3-1-7(2-4-8)11(16)17/h1-4H,5-6H2,(H,12,14)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBCCCWZFZKVJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(NC1=O)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid | |
CAS RN |
926225-08-3 |
Source
|
Record name | 4-(3,6-dioxo-1,2-diazinan-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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